molecular formula C12H16N2OS B5747840 N-cyclopropyl-N'-(3-methoxybenzyl)thiourea

N-cyclopropyl-N'-(3-methoxybenzyl)thiourea

Cat. No.: B5747840
M. Wt: 236.34 g/mol
InChI Key: KAIGBJZKAFDMBX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(3-methoxybenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a cyclopropyl group and a 3-methoxybenzyl group attached to the thiourea moiety, which imparts unique chemical properties and potential biological activities.

Properties

IUPAC Name

1-cyclopropyl-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-15-11-4-2-3-9(7-11)8-13-12(16)14-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIGBJZKAFDMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(3-methoxybenzyl)thiourea typically involves the reaction of cyclopropylamine with 3-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

Cyclopropylamine+3-methoxybenzyl isothiocyanateN-cyclopropyl-N’-(3-methoxybenzyl)thiourea\text{Cyclopropylamine} + \text{3-methoxybenzyl isothiocyanate} \rightarrow \text{N-cyclopropyl-N'-(3-methoxybenzyl)thiourea} Cyclopropylamine+3-methoxybenzyl isothiocyanate→N-cyclopropyl-N’-(3-methoxybenzyl)thiourea

Industrial Production Methods

Industrial production of N-cyclopropyl-N’-(3-methoxybenzyl)thiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-cyclopropyl-N’-(3-methoxybenzyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-cyclopropyl-N’-(3-methoxybenzyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

    Material Science: It is explored for its use in the synthesis of novel materials with unique properties.

    Agriculture: The compound is evaluated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(3-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-(4-methoxybenzyl)thiourea
  • N-cyclopropyl-N’-(3-chlorobenzyl)thiourea
  • N-cyclopropyl-N’-(3-methylbenzyl)thiourea

Uniqueness

N-cyclopropyl-N’-(3-methoxybenzyl)thiourea is unique due to the presence of the 3-methoxybenzyl group, which imparts specific electronic and steric properties

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